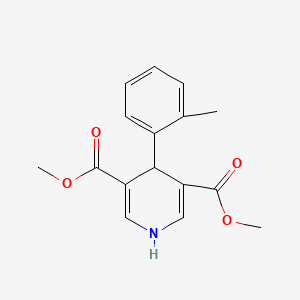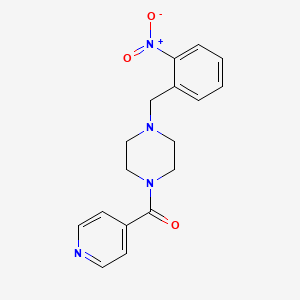![molecular formula C14H19N7O3 B5572271 6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572271.png)
6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyridazinone derivatives involves various chemical reactions, including photochemical oxidation, nucleophilic substitution, and cyclocondensation processes. For instance, photochemical oxidation studies on similar molecules have shown complex reaction pathways leading to multiple products, demonstrating the intricate chemistry involved in synthesizing such compounds (Maki et al., 1988). Moreover, research into the cleavage of related triazinones by nucleophiles further elucidates the chemical behavior of these compounds during synthesis (Clark & Smith, 1972).
Molecular Structure Analysis
The molecular structure of compounds within this class, including 6-{[4-(Dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone, often exhibits planarity and π-conjugation due to the presence of triazine and pyridazinone rings. This planarity contributes to the stability and reactivity of the molecule (Lu et al., 2004).
Chemical Reactions and Properties
The chemical behavior of 6-{[4-(Dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone is characterized by its reactions with various nucleophiles, photochemical stability, and potential for creating diverse derivatives. Sequential nucleophilic substitution reactions on related pyridazinone scaffolds can lead to a variety of polyfunctional systems, showcasing the molecule's versatility in chemical synthesis (Pattison et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. Although specific data on 6-{[4-(Dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone is not provided, related studies on crystalline structures and hydrogen bonding patterns offer insights into how these properties might be characterized for similar molecules (Lu et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific chemical reactions, are critical for understanding the applications of 6-{[4-(Dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone. Studies on related compounds provide a foundation for predicting the behavior of this molecule in chemical syntheses and its interactions with other chemical entities (Karimian & Karimi, 2020).
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Properties
- Cleavage Reactions : Pyrimido [5,4-e]-as-triazin-5(6H)-one, a related compound, undergoes cleavage with nucleophiles like morpholine, yielding derivatives like 6-amino-5-morpholinocarbonyl-as-triazine (Clark & Smith, 1972).
Application in Herbicides
- Inhibiting Photosynthesis in Plants : Certain pyridazinone compounds, including ones with a similar structure, have been found to inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity (Hilton et al., 1969).
- Electroreduction Studies : The electroreduction of hexazinone, a related 1,3,5-triazine derivative, involves protonation, hydration, and ring opening, providing insights into the chemical behavior of similar compounds (Privman & Zuman, 1998).
Photochemical Oxidation
- Drug Metabolism Studies : The photochemical oxidation of Emorfazone (a similar pyridazinone compound) in the presence of pyrimido[5,4-g]pteridine 5-oxide serves as a model for studying drug metabolism under photochemical conditions (Maki et al., 1988).
Synthetic Applications
- Sequential Nucleophilic Substitution : The compound can be used as a scaffold in drug discovery through sequential nucleophilic substitution reactions, creating a variety of polyfunctional systems (Pattison et al., 2009).
Medicinal Chemistry
- Vanadium(V) Compounds Synthesis : A related compound, 2,6-bis[hydroxy(methyl)amino]-4-morpholino-1,3,5-triazine, is used in synthesizing vanadium(V) compounds, which have potential applications in medicine, analysis, and catalysis (Nikolakis et al., 2008).
Novel Heterocyclic Systems Synthesis
- Synthesizing Pyrimido[5,4-e][1,3]thiazine Derivatives : The compound's structure enables the synthesis of novel heterocyclic systems, such as condensed pyrimidotriazolothiazines (Brukshtus & Tumkevičius, 2000).
Eigenschaften
IUPAC Name |
6-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O3/c1-19(2)12-15-13(21-6-8-23-9-7-21)17-14(16-12)24-10-4-5-11(22)20(3)18-10/h4-5H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZFVDHFOHOQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)

![1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one](/img/structure/B5572221.png)
![[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572241.png)
![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)
![4-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5572248.png)


![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5572275.png)


![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5572291.png)
